molecular formula C11H12O3 B352078 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid CAS No. 123656-35-9

2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid

Cat. No.: B352078
CAS No.: 123656-35-9
M. Wt: 192.21g/mol
InChI Key: NVTPSSIGWHVYGN-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid ( 123656-35-9) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C11H12O3 and a molecular weight of 192.21, features a dihydrobenzofuran scaffold, a privileged structure found in various biologically active molecules . Researchers value this specific carboxylic acid derivative for its potential as a synthetic intermediate in developing novel therapeutic agents. The dihydrobenzofuran core is recognized for its applications in anticancer research, as related derivatives have demonstrated potent activity against oral and lung cancer cell lines by inducing apoptosis and inhibiting angiogenesis . Furthermore, structurally similar 2,3-dihydrobenzofuran-2-carboxylic acids have been identified as highly potent and subtype-selective PPARalpha agonists, showing exceptional cholesterol- and triglyceride-lowering activity in preclinical models, which highlights the potential of this chemical class in metabolic disease research . As a versatile building block, it is ideal for constructing more complex molecules for screening and optimization campaigns. The product is accompanied by full analytical data and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses. For specific storage and handling information, please refer to the safety data sheet.

Properties

IUPAC Name

2,2-dimethyl-3H-1-benzofuran-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-11(2)6-8-7(10(12)13)4-3-5-9(8)14-11/h3-5H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTPSSIGWHVYGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CC=C2O1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801220637
Record name 2,3-Dihydro-2,2-dimethyl-4-benzofurancarboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID801220637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123656-35-9
Record name 2,3-Dihydro-2,2-dimethyl-4-benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123656-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-2,2-dimethyl-4-benzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801220637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Mechanism

  • Hydrolysis :

    • Reagents : Ethanol, sodium hydroxide (10 N).

    • Conditions : Reflux for 2 hours.

    • Mechanism : The ethoxy group is cleaved via nucleophilic acyl substitution, forming the sodium carboxylate intermediate.

  • Acidification :

    • Reagents : Hydrochloric acid (12 N).

    • Conditions : Room temperature.

    • Mechanism : Protonation of the carboxylate yields the free carboxylic acid.

Key Data :

ParameterValue
Starting MaterialEthyl ester (10 g, 45 mmol)
NaOH Volume16.3 mL (10 N)
Ethanol Volume50 mL
Final Yield8.6 g (100%)

This method’s efficiency hinges on the availability of the ethyl ester precursor, which itself requires synthesis via methods such as Claisen rearrangement or palladium-catalyzed coupling.

Multi-Step Synthesis from 4-Hydroxyindanone

US20090131688A1 describes an industrial five-step synthesis starting from 4-hydroxyindanone , avoiding high-temperature Claisen rearrangements that generate positional isomers.

Stepwise Analysis

  • Silylation :

    • Reagents : N,O-Bis(trimethylsilyl)acetamide (BSA).

    • Purpose : Protects the ketone group, forming a silylated enol ether.

  • Ozonolysis-Reduction :

    • Reagents : Ozone, trimethylphosphite.

    • Conditions : -50°C, followed by reductive workup.

    • Outcome : Cleaves the enol ether to a diketone intermediate.

  • Oxidation and Esterification :

    • Reagents : Methane sulfonic acid, methanol.

    • Conditions : 40°C, yielding methyl 2-methoxy-2,3-dihydrobenzofuran-4-carboxylate.

  • Aromatization :

    • Reagents : Acid catalyst.

    • Conditions : Heating to induce cyclization and dehydrogenation.

Key Data :

StepYieldKey Intermediate
Silylation90%Silylated enol ether
Ozonolysis85%Diketone
Esterification65%Methyl ester
Overall Yield32%4-Benzofuran-carboxylic acid methyl ester

This route’s advantage lies in its scalability and avoidance of 6-position isomers, which complicate purification in traditional methods.

Hydrogenation and Functional Group Modification

US5856529A discloses a hydrogenation-based approach starting from benzofuran-4-carboxylic acid , though modifications are required to introduce the 2,2-dimethyl group.

Modified Protocol

  • Hydrogenation :

    • Catalyst : 10% Pd/C in acetic acid.

    • Conditions : 60 psi H₂, 12–24 hours.

    • Outcome : Saturates the furan ring to form 2,3-dihydrobenzofuran-4-carboxylic acid.

  • Alkylation :

    • Reagents : Methyl iodide, base (e.g., K₂CO₃).

    • Conditions : DMF, 60°C, 6 hours.

    • Purpose : Introduces methyl groups at the 2-position via nucleophilic substitution.

Key Data :

StepYieldProduct
Hydrogenation83%2,3-Dihydrobenzofuran-4-carboxylic acid
Alkylation65%2,2-Dimethyl derivative

This method’s limitation is the need for precise control over alkylation to avoid over-methylation or ring-opening side reactions.

Comparative Analysis of Methods

MethodStarting MaterialStepsOverall YieldPurityIndustrial Feasibility
SaponificationEthyl ester2100%HighModerate (ester access)
Multi-Step Synthesis4-Hydroxyindanone532%Very HighHigh
Hydrogenation-AlkylationBenzofuran-4-carboxylic acid354%ModerateLow

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds .

Scientific Research Applications

Synthesis of 2,2-Dimethyl-2,3-Dihydrobenzofuran-4-Carboxylic Acid

The synthesis of this compound can be achieved through several methods. One notable approach involves the reaction of ethyl 2,2-dimethyl-2,3-dihydro-benzofuran-4-carboxylate with sodium hydroxide in ethanol followed by acidification to yield the carboxylic acid . This method is advantageous due to its high yield and relatively straightforward procedure.

Biological Activities

Antimicrobial Properties
Research has demonstrated that derivatives of benzofuran compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain benzofuran derivatives possess antifungal and antibacterial properties against various pathogens. In one study, derivatives synthesized from 2,3-dihydrobenzofuran-4-carboxylic acid were tested for their antimicrobial efficacy and showed promising results against Gram-positive bacteria and fungi .

Anticancer Activity
Another area of interest is the anticancer potential of benzofuran derivatives. Compounds related to this compound have been evaluated for their cytotoxic effects on cancer cell lines. For example, some synthesized benzofuran compounds demonstrated IC50 values in the low micromolar range against ovarian cancer cells, indicating significant anticancer activity .

Potential Applications

Application Area Details
Pharmaceuticals Used as intermediates in the synthesis of drugs targeting various diseases due to their bioactivity .
Agricultural Chemicals Explored for use in developing new antimicrobial agents for crop protection .
Material Science Potential use in the development of polymers and materials due to their unique structural properties .

Case Studies

  • Synthesis Methodology : A comprehensive study detailed a five-step synthesis process for obtaining 4-benzofuran-carboxylic acid from precursor compounds involving silylation and ozonolysis reactions. This method improved yield and purity significantly compared to traditional methods .
  • Biological Evaluation : In a series of experiments assessing the antimicrobial properties of synthesized benzofuran derivatives, specific compounds derived from 2,3-dihydrobenzofuran demonstrated effective inhibition against both bacterial and fungal strains. The structure-activity relationship indicated that modifications at certain positions enhanced bioactivity .
  • Pharmaceutical Development : Research into melatonergic agents has identified benzofuran derivatives as candidates for treating sleep disorders. These compounds interact with melatonin receptors and have shown potential in modulating sleep patterns in preclinical models .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, some benzofuran derivatives have been shown to inhibit bacterial enzymes, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid with analogous benzofuran derivatives, emphasizing structural variations, physicochemical properties, and applications.

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Purity (%) Applications Key Suppliers/References
This compound (123656-35-9) C₁₁H₁₂O₃ 192.21 2,2-dimethyl; 4-carboxylic acid 174–176 99 Pharmaceutical intermediates (healing drugs) Zhejiang Jiuzhou Chem, Santa Cruz Biotechnology
2-Oxo-2,3-dihydrobenzofuran-4-carboxylic acid (199122-01-5) C₉H₆O₄ 178.14 2-oxo; 4-carboxylic acid N/A 95 Pharmaceutical intermediates Hairui Chemical
2,3-Dihydrobenzofuran-4-carboxylic acid (N/A) C₉H₈O₃ 164.16 No methyl/oxo; 4-carboxylic acid N/A N/A Precursor for orexin receptor antagonists Santa Cruz Biotechnology
Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate (1280665-55-5) C₁₀H₁₁NO₃ 193.20 7-amino; 4-methyl ester N/A N/A Research intermediates American Elements
5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid (1163729-43-8) C₉H₈O₄ 180.16 5-hydroxy; 2-carboxylic acid N/A N/A Experimental use Unspecified
Caffeic acid (331-39-5) C₉H₈O₄ 180.15 3,4-dihydroxy; propenoic acid 223–225 (decomposes) >98 Antioxidants, dietary supplements CFN99190

Structural and Functional Differences

The 2-oxo group in 2-oxo-2,3-dihydrobenzofuran-4-carboxylic acid introduces a ketone functionality, increasing polarity and altering reactivity in nucleophilic acyl substitution reactions . Amino and hydroxy groups (e.g., in Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate and 5-hydroxy derivatives) enhance hydrogen-bonding capacity, influencing solubility and biological activity .

Thermal Stability :

  • The target compound’s higher melting point (174–176°C ) compared to caffeic acid (223–225°C with decomposition ) reflects differences in intermolecular forces; caffeic acid’s catechol structure allows stronger hydrogen bonding .

Applications: The target compound’s healing drug applications contrast with caffeic acid’s role in antioxidant research . Methyl ester derivatives (e.g., Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate) are often used as protected intermediates in synthetic pathways .

Commercial Availability and Pricing

  • This compound: Priced at $430/100 mg (Santa Cruz Biotechnology), with bulk pricing available from Chinese suppliers (~$200/kg) .
  • 2,3-Dihydrobenzofuran-4-carboxylic acid : Similar pricing trends, reflecting its niche use in receptor antagonist synthesis .
  • Caffeic acid : Lower cost (~$78/5g) due to widespread availability and natural sourcing .

Research and Industrial Significance

The structural diversity of dihydrobenzofuran carboxylic acids enables tailored applications:

  • Pharmaceuticals : The target compound’s stability and scalability make it a preferred intermediate over labile analogs like 2-oxo derivatives .
  • Fine Chemicals: Amino- and hydroxy-substituted variants are gaining attention in targeted drug delivery systems .

Future research should explore the structure-activity relationships (SAR) of these compounds, particularly their pharmacokinetic profiles and toxicity thresholds.

Biological Activity

2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid (DDMFCA) is a compound belonging to the benzofuran family, which is known for its diverse biological activities. This article explores the biological activity of DDMFCA, including its potential therapeutic effects, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

DDMFCA has a unique bicyclic structure that includes a benzofuran moiety. Its molecular formula is C12H14O3C_{12}H_{14}O_3 with a molecular weight of 218.24 g/mol. The compound features three hydrogen bond acceptors and one hydrogen bond donor, which suggests its potential for various interactions in biological systems .

Anti-inflammatory Effects

Preliminary studies indicate that DDMFCA may exhibit anti-inflammatory properties . Related compounds in the benzofuran class have shown the ability to modulate inflammatory pathways, making them candidates for further investigation in inflammatory diseases .

Antimicrobial Activity

Benzofuran derivatives have been reported to possess significant antimicrobial activity . For instance, certain substituted benzofurans demonstrated strong antibacterial and antifungal effects, suggesting that DDMFCA might also share this property. Specifically, compounds with halogen or hydroxyl substituents at the 4-position have been noted for their enhanced antimicrobial efficacy .

Anticancer Potential

Research indicates that some benzofuran derivatives exhibit anticancer activity . The structural characteristics of DDMFCA may position it as a candidate for development into anticancer agents. Studies have shown that certain related compounds can inhibit cell growth in various cancer cell lines .

The mechanisms through which DDMFCA exerts its biological effects remain to be fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets similar to other benzofurans:

  • Receptor Modulation : Some benzofurans act as selective agonists or antagonists at cannabinoid receptors (CB1 and CB2), which are implicated in pain modulation and inflammation .
  • Inhibition of Cell Proliferation : The ability of certain derivatives to inhibit cell proliferation suggests that DDMFCA might engage similar pathways affecting cancer cell growth .

Comparative Analysis with Related Compounds

To better understand the unique properties of DDMFCA, it is useful to compare it with other similar compounds:

Compound NameStructureBiological ActivityReferences
BenzofuranBenzofuran structureAntimicrobial, anticancer
2,3-Dihydrobenzofuran2,3-Dihydrobenzofuran structureAnti-inflammatory
2,2-Dimethylbenzofuran2,2-Dimethylbenzofuran structureAnticancer

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